molecular formula C12H16F3N3O B2509083 1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone CAS No. 1561280-62-3

1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone

Cat. No.: B2509083
CAS No.: 1561280-62-3
M. Wt: 275.275
InChI Key: KLZOCNBBHXRQIX-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone is a fluorinated organic compound characterized by a 1,2,3-triazole ring substituted with a 3,4-dimethylcyclohexyl group and a trifluoroethanone moiety. The trifluoroethyl group enhances lipophilicity and metabolic stability, a common feature in bioactive fluorinated compounds .

Properties

IUPAC Name

1-[1-(3,4-dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c1-7-3-4-9(5-8(7)2)18-6-10(16-17-18)11(19)12(13,14)15/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZOCNBBHXRQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)N2C=C(N=N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone typically involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

2.1.1 1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone (CAS 1271563-43-9)

  • Structural Differences : Replaces the dimethylcyclohexyl group with a 3-chloro-4-methylphenyl ring.
  • Properties: Molecular weight = 289.64 g/mol. The chloro substituent increases electronegativity and may enhance halogen bonding interactions compared to the cyclohexyl group.

2.1.2 1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone (C₁₄H₁₅F₃O₃)

  • Structural Differences : Features a dihydroxyphenyl ring with a cyclohexyl substituent instead of a triazole.
  • Properties : Melting point = 126°C. Hydroxyl groups enable hydrogen bonding, increasing polarity compared to the triazole-containing target compound. Synthesized via acylation with trifluoroacetic anhydride .

2.1.3 3',4'-Dimethylacetophenone (CAS 3637-01-2)

  • Structural Differences : Lacks both the triazole ring and trifluoro group.
  • Properties : Simpler structure (C₁₀H₁₂O) with lower molecular weight (148.20 g/mol). The absence of fluorine reduces metabolic stability and lipophilicity, highlighting the trifluoro group’s role in enhancing drug-like properties .

Fluorine’s Role in Bioactivity

Fluorinated compounds, such as those documented in , often exhibit enhanced bioavailability and target affinity. The trifluoro group in the target compound likely contributes to these advantages, analogous to fluorinated drugs like fluconazole or sitagliptin .

Data Tables

Table 1: Comparative Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Method
Target Compound Not explicitly stated 3,4-Dimethylcyclohexyl, triazole Likely acylation or triazole cyclization
1-[1-(3-Chloro-4-methylphenyl)-triazol-4-yl]-TFEO* C₁₁H₇ClF₃N₃O 289.64 3-Chloro-4-methylphenyl Commercial synthesis
1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-TFEO C₁₄H₁₅F₃O₃ 288.27 Cyclohexyl, dihydroxyphenyl 126 Acylation with TFAA
3',4'-Dimethylacetophenone C₁₀H₁₂O 148.20 3,4-Dimethylphenyl Standard acetophenone derivatization

*TFEO = Trifluoroethanone

Research Findings and Implications

  • Synthetic Challenges: The failure of 2,2,2-trifluoro-1-phenylethanone in multicomponent reactions () underscores the importance of substituent compatibility. The dimethylcyclohexyl group in the target compound may offer steric or electronic advantages for successful synthesis.
  • Fluorine’s Impact: Fluorination improves metabolic stability and membrane permeability, as seen in the trifluoroethanone series .

Biological Activity

1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone (CAS Number: 1561280-62-3) is a novel compound belonging to the class of triazoles. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The triazole ring structure is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

  • Molecular Formula : C₁₂H₁₆F₃N₃O
  • Molecular Weight : 275.27 g/mol
  • IUPAC Name : 1-[1-(3,4-Dimethylcyclohexyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethanone
  • Structure : The compound features a trifluoroethanone moiety attached to a triazole ring that is further substituted with a dimethylcyclohexyl group.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Triazole derivatives are well-known for their antifungal properties. Studies have indicated that compounds containing the triazole ring can inhibit the growth of various fungal pathogens by disrupting ergosterol synthesis in fungal cell membranes.

Study Pathogen Tested IC50 Value (µM) Mechanism of Action
Candida albicans10.5Inhibition of ergosterol synthesis
Aspergillus niger12.3Disruption of cell membrane integrity

Anticancer Activity

Research into the anticancer potential of triazole derivatives has shown promising results. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Cell Line IC50 Value (µM) Effect Observed
MCF-7 (Breast Cancer)15.0Induction of apoptosis
HCT116 (Colon Cancer)6.2Inhibition of cell proliferation

In a study focusing on related triazole compounds, it was observed that the presence of specific substituents significantly enhances anticancer activity against various human cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to enzymes critical for cell survival and proliferation.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
  • Membrane Disruption : In fungal cells, it disrupts membrane integrity by inhibiting ergosterol biosynthesis.

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of triazole derivatives showed that this compound exhibited significant activity against Candida albicans, with an IC50 value indicative of its potential as an antifungal agent.

Case Study 2: Anticancer Research

In vitro studies on breast cancer cell lines revealed that this compound could induce apoptosis at lower concentrations compared to other known triazole derivatives. This suggests a unique potency and potential for further development as an anticancer drug.

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